molecular formula C22H18N4O3S2 B2627728 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 900004-41-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2627728
CAS No.: 900004-41-3
M. Wt: 450.53
InChI Key: GZQXCBJEUFSNHT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the aromatic rings might undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Characterization Techniques
The synthetic methodologies for compounds structurally related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involve various organic reactions, including acetylation, nucleophilic substitution, chlorination, and cyclization. These compounds are synthesized to investigate their pharmacological activities, highlighting the significant role of synthetic chemistry in the development of new therapeutic agents. Their structural characterization employs a range of analytical techniques, including melting point determination, thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, ensuring a comprehensive understanding of the synthesized molecules' chemical properties (Zaki, Radwan, & El-Dean, 2017).

Visible Light-Promoted Synthesis
Innovative synthetic approaches utilizing visible light-promotion have been developed for heterocyclic derivatives including those related to this compound. These methods involve catalysis by fac-Ir(ppy)3, demonstrating the utility of photochemical processes in organic synthesis. The ability to perform these reactions at room temperature with various substituents highlights the versatility and efficiency of this approach in generating compounds with potential biological activities (Liu, Cong, Liu, & Sun, 2016).

Tandem Nucleophilic Addition-Electrophilic Cyclization
The application of hydroxylamine-O-sulfonic acid (HOSA) in the synthesis of heteroaromatic hydroxylamine-O-sulfonates demonstrates a strategic approach to creating complex molecular architectures through tandem nucleophilic addition-electrophilic cyclization reactions. This methodology enables the efficient construction of molecules incorporating the thieno[2,3-d]pyrimidin-4-yl moiety, contributing valuable insights into cyclization mechanisms and the development of novel heterocyclic compounds (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).

Biological and Pharmacological Activities
The exploration of new compounds for their potential biological and pharmacological activities is a critical aspect of research related to this compound and its derivatives. Studies on synthesized compounds reveal their antimicrobial, anti-inflammatory, psychotropic, and cytotoxic effects, offering promising avenues for the development of new therapeutic agents. The investigation into these compounds' activities against various cancer cell lines and bacterial strains underscores the importance of chemical synthesis in discovering novel treatments for complex diseases (Zablotskaya et al., 2013).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c27-21(25-20-19-10-12-30-22(19)24-14-23-20)16-5-7-18(8-6-16)31(28,29)26-11-9-15-3-1-2-4-17(15)13-26/h1-8,10,12,14H,9,11,13H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQXCBJEUFSNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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